molecular formula C46H63NO3PPdS+ B11928095 XPhosPdG3

XPhosPdG3

Cat. No.: B11928095
M. Wt: 847.5 g/mol
InChI Key: VXKANHUGMZCOIM-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

XPhosPdG3 is a third-generation Buchwald precatalyst that has garnered significant attention in the field of organic synthesis, particularly for its role in cross-coupling reactions. This article delves into the biological activity of this compound, focusing on its applications, mechanisms, and research findings.

Overview of this compound

This compound is characterized by the presence of the ligand XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) coordinated to palladium. This complex exhibits high catalytic activity and stability, making it suitable for various coupling reactions, including C–N, C–C, and C–S bond formations. The versatility of this compound is attributed to its ability to tolerate a range of functional groups and reaction conditions.

The catalytic mechanism of this compound involves several key steps:

  • Oxidative Addition : The palladium center undergoes oxidative addition with an aryl halide, forming a Pd(II) complex.
  • Transmetalation : A boronic acid or other nucleophile interacts with the Pd(II) species, facilitating the transfer of the organic moiety to palladium.
  • Reductive Elimination : The final step involves reductive elimination, resulting in the formation of the desired product and regeneration of the Pd(0) species.

Case Studies

  • Synthesis of Aryl-Thioglycopeptides :
    A study demonstrated that this compound was effective in synthesizing aryl-thioglycopeptides through chemoselective coupling reactions. The yields were consistently high across various substrates, indicating robust activity under diverse conditions .
    Reaction TypeYield (%)Conditions
    Aryl-Thioglycopeptide85-98Mild conditions in DMSO
  • Buchwald-Hartwig Amination :
    In another investigation, this compound was utilized for Buchwald-Hartwig amination reactions in non-renewable solvents. The catalyst exhibited excellent performance with reduced loading, achieving yields up to 98% .
    SolventCatalyst Loading (%)Yield (%)
    Rapeseed Oil298
    DMSO295

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in characterizing this compound complexes. Studies revealed solvent-dependent isomerization and detailed structural insights through both 1H^{1}H and 31P^{31}P NMR spectra. For instance, distinct peaks observed in different solvents indicated varying coordination environments around the palladium center .

Advantages of this compound

  • High Stability : The complex maintains stability under air and moisture, which is crucial for practical applications.
  • Versatility : It accommodates a wide range of substrates and functional groups, enhancing its utility in synthetic chemistry.
  • Efficiency : Reduced catalyst loading without compromising yield makes it economically advantageous for large-scale applications.

Properties

Molecular Formula

C46H63NO3PPdS+

Molecular Weight

847.5 g/mol

IUPAC Name

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide

InChI

InChI=1S/C33H49P.C12H9N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

VXKANHUGMZCOIM-UHFFFAOYSA-O

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2]

Origin of Product

United States

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